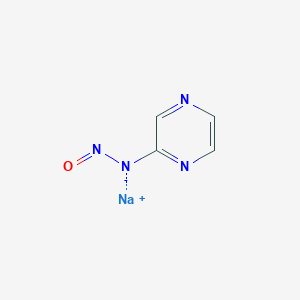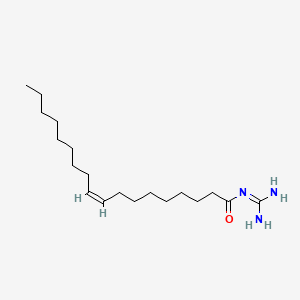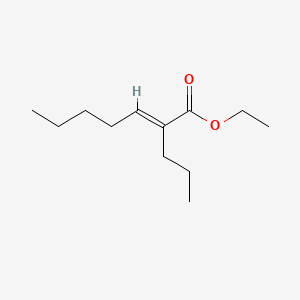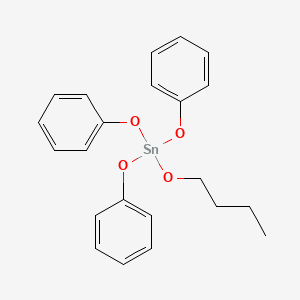
Chromium(3+) palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+) palmitate is a coordination compound formed between trivalent chromium ions and palmitic acid Palmitic acid is a saturated fatty acid commonly found in both animals and plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(3+) palmitate can be synthesized through the reaction of chromium(III) chloride with palmitic acid in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex. The general reaction can be represented as: [ \text{CrCl}3 + 3 \text{C}{16}\text{H}{32}\text{O}2 \rightarrow \text{Cr(C}{16}\text{H}{31}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Solvent extraction and recrystallization are common techniques used in the purification process.
Chemical Reactions Analysis
Types of Reactions: Chromium(3+) palmitate can undergo various chemical reactions, including:
Oxidation: The chromium(III) ion can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) in the presence of strong reducing agents.
Substitution: Ligand exchange reactions can occur, where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or acetylacetonate can be used in substitution reactions.
Major Products:
Oxidation: Chromium(VI) compounds such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chromium(3+) palmitate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and studying coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and enzyme regulation.
Medicine: Explored for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mechanism of Action
The mechanism of action of chromium(3+) palmitate involves its interaction with cellular components. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. One proposed mechanism is the enhancement of insulin receptor sensitivity, which can improve glucose uptake and metabolism. Additionally, chromium(III) may interact with mitochondrial ATP synthase, affecting cellular energy production.
Comparison with Similar Compounds
Chromium(3+) acetate: Another coordination compound with trivalent chromium and acetate ligands.
Chromium(3+) picolinate: A widely studied chromium supplement with potential health benefits.
Chromium(3+) chloride: A simple chromium(III) salt used in various chemical applications.
Uniqueness: Chromium(3+) palmitate is unique due to the presence of palmitic acid ligands, which impart specific properties related to lipid interactions and solubility. This makes it particularly interesting for studies involving lipid metabolism and membrane-associated processes.
Properties
CAS No. |
3700-69-4 |
|---|---|
Molecular Formula |
C48H93CrO6 |
Molecular Weight |
818.2 g/mol |
IUPAC Name |
chromium(3+);hexadecanoate |
InChI |
InChI=1S/3C16H32O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
InChI Key |
CWPINIPJCSBFEB-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


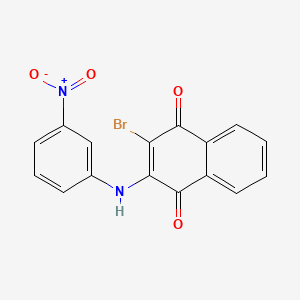

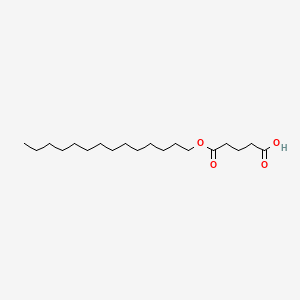

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
